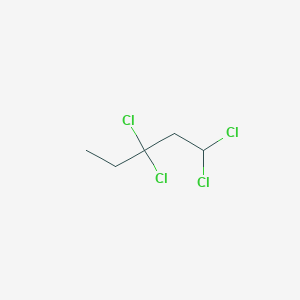![molecular formula C12H13F3O4S B14511516 Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester CAS No. 62774-55-4](/img/structure/B14511516.png)
Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester is a complex organic compound that features a trifluoroacetic acid moiety, a hydroxy group, and a methoxyphenyl thioether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester typically involves multiple steps. One common method includes the esterification of trifluoroacetic acid with a suitable alcohol derivative, followed by the introduction of the hydroxy and methoxyphenyl thioether groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as strong acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to optimize efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxyphenyl thioether group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols and amines can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation and cell proliferation, by binding to key proteins and altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, trifluoro-, 3-methylbutyl ester
- Acetic acid, trifluoro-, nonyl ester
- Trifluoroacetic acid
Uniqueness
Compared to similar compounds, acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl thioether group, in particular, enhances its potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
62774-55-4 |
|---|---|
Fórmula molecular |
C12H13F3O4S |
Peso molecular |
310.29 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(4-methoxyphenyl)sulfanylpropyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H13F3O4S/c1-18-9-2-4-10(5-3-9)20-7-8(16)6-19-11(17)12(13,14)15/h2-5,8,16H,6-7H2,1H3 |
Clave InChI |
OGJUSMUPXWAQLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SCC(COC(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
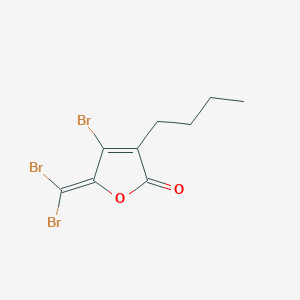
![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
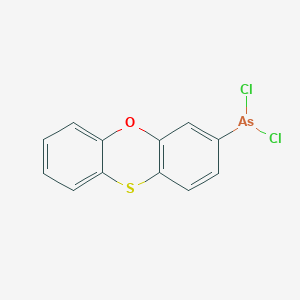
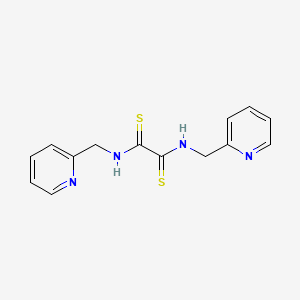
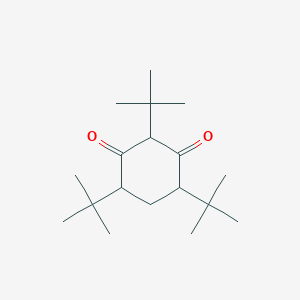
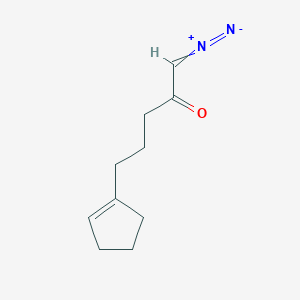

diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
